molecular formula C11H18ClN5 B12218244 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12218244
M. Wt: 255.75 g/mol
InChI Key: UQNIWFBOSNQGAK-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine is unique due to its dual pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-6-13-16(4)10(8)7-12-11-5-9(2)15(3)14-11;/h5-6H,7H2,1-4H3,(H,12,14);1H

InChI Key

UQNIWFBOSNQGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C=NN2C)C.Cl

Origin of Product

United States

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